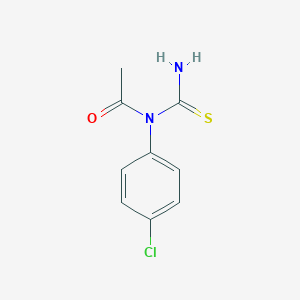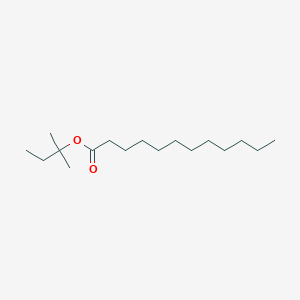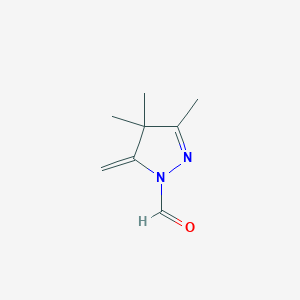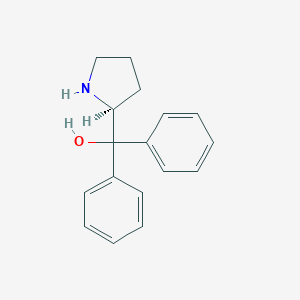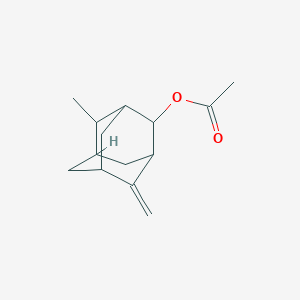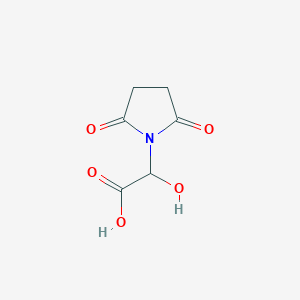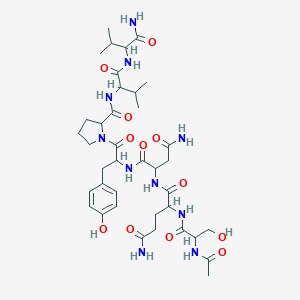
Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide
Descripción general
Descripción
Introduction :"Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide" is a peptide that involves a sequence of amino acids including Serine, Glutamine, Asparagine, Tyrosine, Proline, Valine, and Valine, with an acetyl group at the N-terminal and an amide group at the C-terminal.
Synthesis Analysis :
- The synthesis of peptides such as Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide involves complex organic synthesis techniques. In peptide synthesis, coupling reagents play a crucial role, as seen in the study by Dev et al. (2014), where a new generation of coupling reagents, like Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY), is described. This reagent allows for improved synthesis of peptides with better yield and stereochemistry retention (Dev et al., 2014).
Molecular Structure Analysis :
- The molecular structure of peptides like Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide can be analyzed using techniques such as NMR and mass spectrometry. Haegele et al. (1974) utilized mass spectrometry for the structure elucidation of a series of synthetic oligopeptides, which is a relevant technique for analyzing similar compounds (Haegele et al., 1974).
Chemical Reactions and Properties :
- The chemical reactivity of peptides is influenced by the functional groups present in their structure. For instance, the amide and hydroxyl groups in peptides can participate in various chemical reactions, as discussed by Bause and Legler (1981), who explored the role of hydroxy amino acids in glycoprotein biosynthesis (Bause & Legler, 1981).
Physical Properties Analysis :
- The physical properties of peptides are closely related to their molecular structure and amino acid composition. For instance, the solubility, melting point, and stability of a peptide can be influenced by its amino acid sequence and the presence of functional groups.
Chemical Properties Analysis :
- The chemical properties of peptides like Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide are defined by the reactivity of their amino acid residues and terminal groups. This includes their behavior in different pH environments, their reactivity towards other chemical agents, and their stability under various conditions.
Aplicaciones Científicas De Investigación
Neurointermediate Lobes Research : Pélaprat et al. (1984) utilized Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide in the study of various basic proteases in pituitary neurointermediate lobes. This research provides insights into the role of these proteases in neurobiology (Pélaprat et al., 1984).
HIV-1 Protease Inhibition : Tomasselli et al. (1990) found that Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide acts as a competitive inhibitor of HIV-1 protease. This suggests its potential in the study and development of HIV treatments (Tomasselli et al., 1990).
Protein and Peptide Research : Kawakami and Ohmori (1994) identified Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide as a method for the microidentification of N-terminal-blocked amino acid residues in proteins and peptides (Kawakami & Ohmori, 1994).
Detoxification Mechanism in Parkinson's Disease : Research by Remelli et al. (2016) indicates that Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide, related to the Parkinson's disease gene Park9, is involved in detoxification against manganese toxicity (Remelli et al., 2016).
Adenylate Kinase Structure : Heil et al. (1974) studied Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide in relation to the primary structure of porcine adenylate kinase (Heil et al., 1974).
Glycoprotein Formation : Bause and Legler (1981) researched the role of the hydroxy amino acid in Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide in the N-glycosylation step of glycoprotein biosynthesis (Bause & Legler, 1981).
Propiedades
IUPAC Name |
2-[(2-acetamido-3-hydroxypropanoyl)amino]-N-[4-amino-1-[[1-[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H58N10O12/c1-18(2)30(32(41)54)46-37(59)31(19(3)4)47-36(58)27-7-6-14-48(27)38(60)25(15-21-8-10-22(51)11-9-21)45-34(56)24(16-29(40)53)44-33(55)23(12-13-28(39)52)43-35(57)26(17-49)42-20(5)50/h8-11,18-19,23-27,30-31,49,51H,6-7,12-17H2,1-5H3,(H2,39,52)(H2,40,53)(H2,41,54)(H,42,50)(H,43,57)(H,44,55)(H,45,56)(H,46,59)(H,47,58) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZIULLGTDZPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H58N10O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408691 | |
| Record name | Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
846.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-acetamido-3-hydroxypropanoyl)amino]-N-[4-amino-1-[[1-[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide | |
CAS RN |
121822-32-0 | |
| Record name | Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B40152.png)
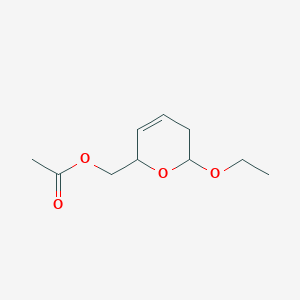
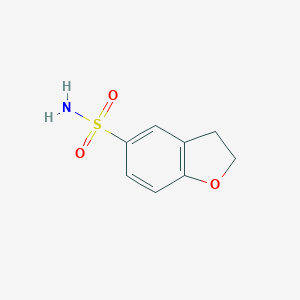
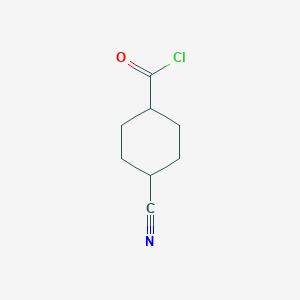
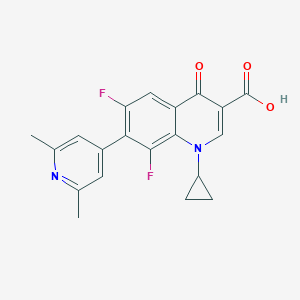
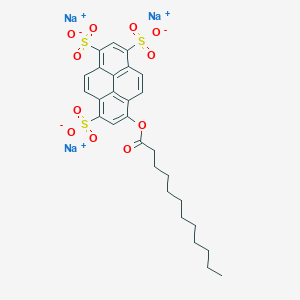
![(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B40164.png)

